![molecular formula C11H15N3O2S2 B5184192 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5184192.png)
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways involved in inflammation and cancer growth. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate caspase-3, a protein involved in apoptosis.
Biochemical and Physiological Effects:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has also been found to have antioxidant properties, reducing oxidative stress and protecting cells from damage. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for future research. It has been found to have unique biochemical and physiological effects, making it a potential treatment for a variety of diseases. However, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide also has limitations for lab experiments. It is a complex compound that requires specialized equipment and techniques for synthesis and analysis. Additionally, the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, making it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide. One area of research is to further investigate the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its effects on specific enzymes and pathways involved in inflammation and cancer growth. Another area of research is to explore the potential applications of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, research could focus on optimizing the synthesis and analysis of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide to improve its efficacy and reduce its limitations for lab experiments.
Conclusion:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its potential applications in the treatment of various diseases.
Synthesis Methods
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminothiophene with ethyl chloroformate to produce 2-(ethoxycarbonyl)thiophene. The second step involves the reaction of 2-(ethoxycarbonyl)thiophene with hydrazine hydrate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine. The final step involves the reaction of 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine with phenyl isothiocyanate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide.
Scientific Research Applications
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have potential applications in the field of medicine due to its unique biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-[(1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c15-18(16)7-6-10(8-18)13-14-11(17)12-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHNWCIVAAJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea |
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